molecular formula C20H26N2O2S B2784482 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725705-47-5

2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2784482
CAS No.: 725705-47-5
M. Wt: 358.5
InChI Key: MRGLRACKDOIYEM-UHFFFAOYSA-N
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Description

The compound 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative characterized by:

  • A tert-butyl group at position 6 of the tetrahydrobenzothiophene core.
  • A 2-methoxyphenyl substituent on the carboxamide nitrogen.
  • A secondary amine group at position 2.

This structure confers unique steric, electronic, and solubility properties, making it relevant in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)12-9-10-13-16(11-12)25-18(21)17(13)19(23)22-14-7-5-6-8-15(14)24-4/h5-8,12H,9-11,21H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGLRACKDOIYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS RN: 725705-47-5) is a member of the benzothiophene class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H26N2O2S
  • Molecular Weight : 350.50 g/mol
  • CAS Number : 725705-47-5

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzothiophene compounds can inhibit viral replication. While specific data on this compound's antiviral efficacy is limited, related compounds have shown promising results in inhibiting RNA polymerases in various viruses .
  • Anticancer Properties : Compounds within the benzothiophene class have been investigated for their anticancer potential. Studies have indicated that structural modifications can enhance their cytotoxic effects against several cancer cell lines .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : Interaction with specific receptors could lead to altered cellular responses, contributing to its therapeutic effects.

Study 1: Antiviral Efficacy

A study published in MDPI examined various thiazolidinone derivatives for their antiviral properties. Although not directly involving our compound, it highlighted the importance of structural modifications in enhancing biological activity against viral targets .

Study 2: Anticancer Potential

Research focusing on benzothiophene derivatives demonstrated significant cytotoxicity against human cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in breast cancer cells at micromolar concentrations .

Study 3: Neuroprotective Activity

A separate investigation explored the neuroprotective effects of benzothiophene derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, indicating potential for treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Activity Type
2-amino-6-tert-butyl-N-(4-methoxyphenyl)25Anticancer
Benzothiophene derivative A15Antiviral
Benzothiophene derivative B30Neuroprotective

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has focused on its ability to induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Pharmaceutical Development

The unique chemical structure of 2-amino-6-tert-butyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide allows for the exploration of new drug formulations.

  • Drug Delivery Systems : Researchers are investigating its use in novel drug delivery systems due to its favorable solubility and stability characteristics. This could enhance the bioavailability of poorly soluble drugs when combined with this compound.

Biological Studies

The compound serves as a useful tool in biological studies aimed at understanding disease mechanisms.

  • Biomolecular Interactions : Studies have utilized this compound to explore its interactions with proteins and nucleic acids, providing insights into its potential as a lead compound for drug discovery.

Case Study 1: Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of the NF-kB signaling pathway, leading to reduced cell proliferation and increased apoptosis rates.

Case Study 2: Anti-inflammatory Properties

Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory effects of this compound in animal models of arthritis. The study found significant reductions in inflammatory markers and joint swelling when administered at therapeutic doses.

Data Table: Comparative Analysis of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
This compoundAnticancerVarious cancer cell linesInduces apoptosis via NF-kB inhibition
This compoundAnti-inflammatoryAnimal models of arthritisReduces inflammation markers significantly

Comparison with Similar Compounds

Substituent Variations at Position 6 (Benzothiophene Core)

The tert-butyl group at position 6 distinguishes the target compound from analogs with smaller or linear alkyl groups. Key comparisons include:

Compound Name R-Group (Position 6) Molecular Formula Molecular Weight Key Properties/Implications Reference
2-Amino-6-methyl-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methyl C₁₇H₂₀N₂O₂S 324.42 g/mol Reduced steric hindrance; higher solubility
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Propyl C₁₂H₁₈N₂OS 238.35 g/mol Increased lipophilicity; potential metabolic instability
2-Amino-6-ethyl-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Ethyl C₁₈H₂₂N₂OS 314.45 g/mol Moderate bulk; balanced solubility and activity
Target Compound tert-Butyl C₂₀H₂₇N₂O₂S ~367.5 g/mol* Enhanced steric shielding; improved metabolic stability

Key Observations :

  • Smaller alkyl groups (methyl, ethyl) may improve aqueous solubility but reduce resistance to oxidation or hydrolysis .

Variations in the N-Substituent (Carboxamide Group)

The 2-methoxyphenyl group on the carboxamide nitrogen influences electronic and hydrogen-bonding properties. Comparisons with other N-substituents:

Compound Name N-Substituent Molecular Formula Key Interactions Reference
2-Amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-Ethylphenyl C₂₁H₂₉N₂OS Increased hydrophobicity; altered π-π stacking
2-Amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Cyclopentyl C₁₆H₂₅N₂OS Conformational rigidity; potential for H-bonding
Target Compound 2-Methoxyphenyl C₂₀H₂₇N₂O₂S Methoxy group enables H-bonding; electron-donating effects

Key Observations :

  • The 2-methoxyphenyl group provides an electron-donating methoxy substituent, which may enhance hydrogen-bonding interactions with biological targets .

Q & A

Q. Key Optimization Parameters :

  • Solvent polarity (e.g., CH₂Cl₂ vs. THF) affects reaction rates.
  • Catalytic acid (e.g., p-TsOH) enhances cyclization efficiency .

Basic: What spectroscopic and chromatographic techniques are essential for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Discrepancies in aromatic proton splitting patterns indicate regioisomeric impurities .
  • IR Spectroscopy : Confirms NH stretches (3200–3400 cm⁻¹) and C=O bands (1680–1700 cm⁻¹) .
  • LC-HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.2) and detects trace byproducts (e.g., dealkylated analogs) .

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